molecular formula C18H28N2O2 B12090009 tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate

tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate

Cat. No.: B12090009
M. Wt: 304.4 g/mol
InChI Key: YVAHHOMQKMQMMM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate: is a compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-aminophenethyl)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of the ternary complex necessary for protein degradation.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate is unique due to its specific structural features that provide optimal flexibility and rigidity for PROTAC applications. Its ability to form stable ternary complexes with target proteins and E3 ligases makes it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-[2-(4-aminophenyl)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-10-15(11-13-20)5-4-14-6-8-16(19)9-7-14/h6-9,15H,4-5,10-13,19H2,1-3H3

InChI Key

YVAHHOMQKMQMMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)N

Origin of Product

United States

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